Dibenzo[b,d]furan-2-ylboronic acid
Description
Dibenzo[b,d]furan-2-ylboronic acid (CAS: 402936-15-6) is a boronic acid derivative featuring a dibenzofuran backbone. Its molecular formula is C₁₂H₉BO₃, with a molecular weight of 212.01 g/mol . Structurally, it consists of two fused benzene rings bridged by an oxygen atom, with a boronic acid (-B(OH)₂) group at the 2-position (Figure 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize advanced organic materials, particularly in optoelectronics and pharmaceuticals .
Storage and Handling: It is recommended to store the compound under inert atmospheres (N₂ or Ar) at 2–8°C, though some suppliers suggest room-temperature storage (15°C or below) . Commercial purity ranges from ≥95% to 97–110% (neutralization titration) .
Properties
IUPAC Name |
dibenzofuran-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBJZCMMKRJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476202 | |
| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402936-15-6 | |
| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,d]furan-2-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis. It is often used in the synthesis of various biologically active molecules, such as antitumor agents, kinase inhibitors, and anti-inflammatory agents. Therefore, the primary targets of this compound can vary depending on the specific biologically active molecule it is used to synthesize.
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. In this reaction, this compound acts as a boron reagent, which is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may induce cell death in cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction in which it participates requires specific conditions, such as the presence of a base and a palladium catalyst. Furthermore, the stability of this compound may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis. As a boronic acid derivative, it has several unique properties that make it a valuable building block for organic synthesis. It forms stable complexes with a variety of metals, including palladium, platinum, and copper.
Cellular Effects
It is known that boronic acids can interact with various biomolecules in cells, potentially influencing cell function.
Molecular Mechanism
It is known that boronic acids can form stable complexes with various biomolecules, potentially influencing their function.
Temporal Effects in Laboratory Settings
It is known that boronic acids are stable and do not degrade easily.
Dosage Effects in Animal Models
It is known that dibenzofuran, a related compound, is relatively non-toxic.
Transport and Distribution
It is known that boronic acids can interact with various transporters and binding proteins.
Biological Activity
Dibenzo[b,d]furan-2-ylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBO
- CAS Number : 402936-15-6
- SMILES Notation : B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O
The compound features a dibenzofuran core structure modified with a boronic acid functional group, which is crucial for its biological activity, particularly in targeting specific kinases involved in cancer progression.
Antitumor Properties
Recent studies have highlighted the compound's role as an inhibitor of Pim kinases (Pim-1 and Pim-2), which are implicated in various cancers. The compound demonstrated significant inhibitory activity with IC values in the nanomolar range against these kinases. For instance, a lead compound derived from dibenzo[b,d]furan exhibited an IC of approximately 10 nM against Pim-1, indicating strong potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The effectiveness of dibenzo[b,d]furan derivatives is closely related to their structural features. Modifications at specific positions on the dibenzofuran scaffold can enhance binding affinity to target proteins. For example:
- Hydroxyl Groups : Hydroxy groups at positions 1 and 3 are critical for interaction with the ATP-binding site of kinases.
- Substituents : The presence of nitro, amino, or halogen substituents can modulate the biological activity, providing avenues for optimizing efficacy against cancer cells .
In Vitro Studies
In cellular assays, dibenzo[b,d]furan derivatives showed promising antiproliferative effects against human non-small cell lung cancer (NSCLC) cell lines. The results indicated that compounds with multiple hydroxyl groups exhibited enhanced cytotoxicity compared to their mono-substituted counterparts .
Toxicity Assessments
Acute toxicity was evaluated using Galleria mellonella larvae, which provided preliminary insights into the safety profile of these compounds. The findings suggested that certain derivatives had acceptable toxicity levels, making them suitable candidates for further development .
Summary of Key Research Findings
Case Studies
One notable case study involved the synthesis of dibenzo[b,d]furan derivatives that were screened for their activity against various kinases. The study used high-throughput screening methods to identify promising candidates that could restore sensitivity in resistant cancer cell lines to existing therapies .
Scientific Research Applications
Medicinal Chemistry
a. Drug Development:
DBF-BA has garnered attention for its potential in drug design due to its ability to selectively bind to diols. This property is particularly relevant for developing glucose sensors and assays, which are critical in diabetes management. The boronic acid moiety facilitates the formation of reversible covalent bonds with sugars, making it an excellent candidate for biosensor applications.
b. Anticancer Properties:
Research indicates that derivatives of dibenzo[b,d]furan exhibit significant anticancer activity. For instance, certain DBF derivatives have been shown to suppress topoisomerase II activity, a crucial enzyme in DNA replication, at IC50 values around 400 nM . These findings suggest that DBF-BA and its derivatives could be explored further for their therapeutic potential against various cancers.
c. Antimicrobial Activity:
DBF-BA has demonstrated broad-spectrum antimicrobial properties. Studies have reported its effectiveness against several bacterial strains and fungi, indicating its potential use in developing new antimicrobial agents . The structural relationship of DBF compounds to morphine alkaloids suggests that they may also possess analgesic properties, adding to their pharmacological interest .
Materials Science
a. Organic Electronics:
The unique electronic properties of DBF-BA make it suitable for applications in organic semiconductors and optoelectronic devices. Its derivatives have been investigated as fluorescent probes due to their high quantum yields and thermal stability . Such properties are valuable for developing organic light-emitting diodes (OLEDs) and other electronic components.
b. Photocatalysis:
Recent studies have explored the use of DBF derivatives in photocatalytic applications, particularly for hydrogen production. The incorporation of DBF structures into photocatalysts has shown promise in enhancing stability and efficiency under light irradiation .
Sensor Technology
DBF-BA's ability to form stable complexes with diols has led to its application in sensor technology. Its selective binding properties can be harnessed for designing sensors that detect glucose levels or other biomolecules in biological samples. The development of such sensors is crucial for continuous monitoring systems in clinical settings.
Comparison with Similar Compounds
Structural Analogs and Heteroatom Effects
Dibenzo[b,d]furan-2-ylboronic acid belongs to a broader class of heteroarylboronic acids. Key analogs include:
Key Observations :
- Heteroatom Influence : Replacing oxygen with sulfur (e.g., in thiophen-2-ylboronic acid) increases electron density at the aromatic ring due to sulfur’s lower electronegativity, enhancing reactivity in cross-coupling reactions .
- Positional Isomerism : Dibenzo[b,d]furan-4-ylboronic acid (boronic acid at 4-position) exhibits distinct electronic properties compared to the 2-isomer, affecting conjugation and material performance .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions are pivotal for comparing boronic acids:
Analysis :
- Thiophen-2-ylboronic acid achieves higher yields (78–87%) in symmetric benzothiadiazole-based dyes, attributed to sulfur’s electron-donating effects improving catalytic turnover .
Physical and Spectroscopic Properties
NMR Data Comparison :
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹¹B NMR (δ ppm) |
|---|---|---|
| This compound | 7.99 (s, B(OH)₂), 7.97–7.42 (aryl H) | 26.7 |
| 3-Thienylboronic acid | 7.99 (s, B(OH)₂), 7.97–7.42 (thienyl H) | 26.7 |
Thermal Stability :
Stability and Handling
- Protodeboronation : this compound exhibits moderate stability in aqueous conditions compared to furan-2-ylboronic acid, which undergoes rapid protodeboronation with K₃PO₄ .
- Safety : Like most boronic acids, it causes skin and eye irritation (H315/H319) , requiring gloves and eye protection during handling.
Preparation Methods
Halogen-Lithium Exchange and Borylation
A common route starts from 2-bromo- or 2-halo-dibenzofuran as the precursor. The halogen atom at the 2-position is replaced by a boronic acid group through a lithiation-borylation sequence:
- Step 1: Treatment of 2-bromo-dibenzofuran with an organolithium reagent such as n-butyllithium at low temperatures (e.g., −78 °C) to generate the corresponding 2-lithiated intermediate.
- Step 2: Quenching the lithiated intermediate with a boron electrophile, typically trimethyl borate (B(OMe)_3), to form the boronate ester.
- Step 3: Hydrolysis of the boronate ester under acidic conditions to yield this compound.
This method provides a straightforward and efficient approach and is well-documented in literature for similar heteroaryl boronic acids.
Directed ortho-Lithiation and Zincation Followed by Negishi Cross-Coupling
An advanced synthetic protocol involves a telescoped sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (S_NAr) to construct dibenzofuran frameworks and their boronic acid derivatives.
- Ortho-lithiation: Fluoroarenes or fluoropyridines are lithiated ortho to the fluorine substituent, which acts as a directing group.
- Zincation: The lithiated species is converted into an organozinc intermediate.
- Negishi Cross-Coupling: The organozinc intermediate couples with 2-bromophenyl acetates under palladium catalysis (e.g., Pd XPhos G3 precatalyst) to form biaryl intermediates.
- Intramolecular S_NAr Reaction: Facilitates cyclization to form dibenzofuran rings.
This method is notable for its mild conditions, low catalyst loading, and the ability to tolerate various functional groups, providing access to functionalized dibenzofurans that can be further converted into boronic acids.
Suzuki Coupling from 1-Halo-Dibenzofuran Precursors
Another established method involves the direct Suzuki coupling of 1-halo-dibenzofuran derivatives with boron reagents to introduce the boronic acid group:
- Starting from 1-bromo-dibenzofuran, the halogen is converted into the boronic acid functionality through palladium-catalyzed cross-coupling with bis(pinacolato)diboron or other boron sources.
- This reaction typically uses palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) under inert atmosphere and elevated temperature (e.g., 105 °C).
- The crude product is purified by silica gel chromatography to isolate this compound in good yields.
This approach is widely used due to its operational simplicity and scalability.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogen-Lithium Exchange + Borylation | 2-Bromo-dibenzofuran | n-Butyllithium, B(OMe)_3, acid for hydrolysis | −78 °C lithiation, room temp borylation | Straightforward, high regioselectivity | Requires low temperature, air-sensitive reagents |
| Directed ortho-Lithiation + Negishi Cross-Coupling | Fluoroarenes + 2-bromophenyl acetates | LDA, ZnCl2, Pd XPhos G3, Cs2CO_3 | Multi-step, 70–120 °C, one-pot | Mild, low catalyst loading, functional group tolerance | Multi-step complexity, sensitive intermediates |
| Suzuki Coupling from 1-Halo-Dibenzofuran | 1-Bromo-dibenzofuran | Pd(PPh3)4 or Pd(0), bis(pinacolato)diboron | 105 °C, inert atmosphere | Scalable, operationally simple | Requires halogenated precursor, high temperature |
Research Findings and Observations
- The directed ortho-lithiation/zincation/Negishi cross-coupling method allows for the synthesis of a broad range of substituted dibenzofurans, including this compound derivatives, with yields ranging from 45% to 92% depending on substituents.
- Electron-withdrawing groups on the aromatic ring can affect the efficiency of the intramolecular S_NAr cyclization step, sometimes requiring modified conditions or resulting in isolation of intermediate phenols rather than the cyclized product.
- The Suzuki coupling approach from 1-halo-dibenzofuran is widely used in the preparation of this compound as an intermediate for further functionalization, especially in the synthesis of advanced organic electronic materials.
- Purification of boronic acid products often involves silica gel chromatography with solvents such as ethyl acetate or chloroform/hexane mixtures to obtain analytically pure materials.
Q & A
Q. What are the recommended storage conditions for Dibenzo[b,d]furan-2-ylboronic acid to ensure stability?
Methodological Answer: this compound is moisture-sensitive and requires inert gas storage (argon or nitrogen) to prevent oxidation. Conflicting evidence exists regarding temperature:
- TCI Chemicals (2024): Store at room temperature (15°C or below in a cool, dry place) .
- Other sources: Recommend 2–8°C under inert gas .
Recommendation:
Q. How is this compound synthesized, and what yields are typically achieved?
Methodological Answer: Two validated methods exist:
Hydrolysis of Potassium Trifluoroborates:
- React potassium dibenzo[b,d]furan-2-yltrifluoroborate with Montmorillonite K10 in aqueous acetone.
- Yield: 96% .
- Key characterization: , , and NMR confirm structure .
Suzuki Coupling Precursor Synthesis:
- Used to prepare carbazole-based intermediates for OLED materials.
- Typical yield: >95% for boronic acid intermediates .
Q. What spectroscopic methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR (DMSO-): Peaks at δ 7.99 (s, 2H, B(OH)), 7.97–7.42 ppm (aromatic protons) .
- NMR: Single peak at δ 26.7 ppm confirms boronic acid functionality .
- Purity Analysis: Neutralization titration (97–110%) and NMR integration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular formulas and weights?
Methodological Answer: Conflicting data exists:
Resolution Strategies:
Q. What strategies mitigate anhydride impurities in Suzuki-Miyaura couplings?
Methodological Answer: Commercial samples often contain varying anhydride levels, which reduce reactivity .
Q. How to optimize reaction conditions for synthesizing OLED host materials?
Methodological Answer: Case Study (Carbazole-Triazine Hybrids):
- Substrate: 3-Bromo-9H-carbazole + this compound.
- Catalyst: Pd(PPh) (1 mol%) in degassed toluene/EtOH (3:1).
- Conditions: 80°C, 12 h under nitrogen.
- Yield: 95.3% .
- Key Parameter: Maintain anhydrous conditions to prevent boronic acid decomposition.
Q. How to address low coupling efficiency in sterically hindered systems?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time (30–60 min vs. 12 h) and improve yields by 10–15% .
- Ligand Screening: Use bulky ligands (e.g., SPhos) to enhance Pd catalyst stability.
- Solvent Optimization: Switch to dioxane/water mixtures for better solubility of aromatic substrates.
Data Contradiction Analysis
| Parameter | Source 1 | Source 2 | Resolution Approach |
|---|---|---|---|
| Molecular Formula | CHBr | CHBO | HRMS, elemental analysis |
| Storage Temperature | 2–8°C | 15°C (room temperature) | Stability testing via TGA/HPLC monitoring |
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
